Bienvenue dans la boutique en ligne BenchChem!

Hydroxylamine

Essential thrombocythemia Platelet reduction Cytoreductive therapy

Hydroxylamine fundamentally inactivates ribonucleotide reductase (RNR) via nitroxide free‑radical quenching of the active‑site tyrosyl radical—the same core mechanism as hydroxyurea. While hydroxyurea is clinically approved for hemoglobin F induction and myelosuppression, hydroxylamine serves as its structural prototype and a versatile synthetic building block. This makes it indispensable for RNR mechanism studies, targeted synthesis of hydroxyguanidine anticancer leads, and chemical biology workflows where you need pure RNR inhibition without clinical pharmacokinetic variables. For sickle cell or oncology programs moving toward clinical translation, pair hydroxylamine with hydroxyurea to benchmark mechanistic potency versus therapeutic efficacy.

Molecular Formula H3NO
H3NO
NH2OH
Molecular Weight 33.030 g/mol
CAS No. 11104-93-1
Cat. No. B1172632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine
CAS11104-93-1
Molecular FormulaH3NO
H3NO
NH2OH
Molecular Weight33.030 g/mol
Structural Identifiers
SMILESNO
InChIInChI=1S/H3NO/c1-2/h2H,1H2
InChIKeyAVXURJPOCDRRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery sol in water, liq ammonia, methanol;  sparingly sol in ether, benzene, carbon disulfide, chloroform
Soluble in alcohol, acids, and cold water
Solubility in water at 20Â °C: freely soluble

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyurea (Hydroxycarbamide) Procurement Guide: Ribonucleotide Reductase Inhibitor for Myeloproliferative Neoplasms and Sickle Cell Disease


Hydroxyurea (CAS 127-07-1), also known as hydroxycarbamide, is a small-molecule antimetabolite that functions as a ribonucleotide reductase inhibitor, blocking the conversion of ribonucleotides to deoxyribonucleotides and thereby halting DNA synthesis at the G1/S phase boundary [1]. First FDA-approved in 1967, hydroxyurea has established dual therapeutic identities: as a cytotoxic agent for myeloproliferative neoplasms including essential thrombocythemia (ET), polycythemia vera (PV), and chronic myeloid leukemia (CML), and as the cornerstone disease-modifying therapy for sickle cell disease (SCD) through its unique capacity to induce fetal hemoglobin (HbF) production [1]. The compound exhibits high oral bioavailability (≥80%) and a short plasma half-life of 1.7–3.9 hours, enabling convenient oral dosing with predictable pharmacokinetics [2].

Why Hydroxyurea Cannot Be Simply Substituted with Other RNR Inhibitors or Cytoreductive Agents


Despite sharing ribonucleotide reductase inhibition as a common mechanism, hydroxyurea exhibits distinct clinical differentiation from other RNR inhibitors and cytoreductive agents across multiple evidence dimensions. Unlike gemcitabine, cladribine, and fludarabine—which induce formation of inactive α6 hexamers of hRRM1 [1]—hydroxyurea acts via nitroxide free radical-mediated inactivation of the tyrosyl free radical in the RNR active site [2]. Clinically, hydroxyurea demonstrates inferior platelet reduction compared to anagrelide in essential thrombocythemia (MD −65.22 × 10⁹/L; p<0.01) [3], inferior spleen volume response compared to ruxolitinib in myelofibrosis (12% vs 57%) [4], and substantially inferior hematologic response compared to imatinib in chronic myeloid leukemia (30% vs 95%; p=0.001) [5]. Conversely, hydroxyurea remains the only FDA-approved oral agent with demonstrated HbF induction capacity in sickle cell disease, where it achieves 20–39% HbF increases depending on dosing strategy [6]. These quantifiable performance gaps across disease contexts preclude simple therapeutic substitution and necessitate compound-specific selection based on the intended clinical application.

Quantitative Differentiation Evidence for Hydroxyurea Against Comparator Compounds


Hydroxyurea vs Anagrelide in Essential Thrombocythemia: Platelet Reduction Efficacy Comparison

In a systematic review and meta-analysis of six studies with 1,555 participants comparing hydroxyurea versus anagrelide in essential thrombocythemia, anagrelide demonstrated significantly greater platelet-lowering capacity. Hydroxyurea achieved an 83% response rate versus anagrelide's 77% response rate in a retrospective head-to-head study of 60 patients, though the absolute platelet count reduction favored anagrelide [1][2]. Importantly, thrombohemorrhagic event rates were not significantly different between the two agents (RR 1.34; 95% CI 1.10–1.62), and adverse event profiles differed substantially, with hydroxyurea associated with serious hemorrhage (n=2) and leukemic transformation (n=1) while anagrelide was associated with headache and palpitations (p=0.001) [1][2].

Essential thrombocythemia Platelet reduction Cytoreductive therapy

Hydroxyurea vs Imatinib in Chronic Myeloid Leukemia: Comparative Efficacy Data

A prospective observational study comparing hydroxyurea versus imatinib in 40 pathologically confirmed CML patients demonstrated marked superiority of imatinib across efficacy endpoints. At 12 months, imatinib achieved 95% hematologic response compared to 30% with hydroxyurea (p=0.001) [1]. Quality of life assessments using EORTC QLQ-C30 showed significantly better functional scale outcomes in the imatinib group (p=0.046) [1]. In combination studies, hydroxyurea added to imatinib did not significantly improve early molecular response at 3 months (EMR: 34/45 patients in both arms, p=0.53) [2]. Hydroxyurea's contemporary role in CML is limited to rapid initial cytoreduction for hyperviscosity or leukostasis symptoms rather than definitive disease management [2].

Chronic myeloid leukemia Tyrosine kinase inhibitor Cytoreductive therapy

Hydroxyurea vs Ruxolitinib in Myelofibrosis: Spleen Volume Response Comparison

In a comparative analysis of 71 myelofibrosis patients receiving either ruxolitinib (n=46) or hydroxyurea (n=25), spleen volume response (SVR) was achieved in 57% of ruxolitinib-treated patients versus only 12% of hydroxyurea-treated patients [1]. This 45-percentage-point absolute difference underscores hydroxyurea's limited efficacy for symptomatic splenomegaly in myelofibrosis relative to JAK1/JAK2 inhibition. A separate study evaluating hydroxyurea monotherapy in hyperproliferative myelofibrosis (n=40) reported clinical improvement in 40% of patients with a median response duration of 13.2 months, and splenomegaly response specifically in 40% of patients [2]. However, combination therapy of hydroxyurea with ruxolitinib increased spleen response from 14% to 45% after 48 weeks, suggesting hydroxyurea's value as adjunctive rather than primary therapy [3].

Myelofibrosis Splenomegaly JAK inhibitor

Hydroxyurea Fetal Hemoglobin Induction in Sickle Cell Disease: PK-Guided vs Standard Dosing

Hydroxyurea is the only FDA-approved oral agent with demonstrated capacity to induce fetal hemoglobin (HbF) in sickle cell disease, a property not shared by other RNR inhibitors. In the phase 3 HOPS study (n=114 children with HbSS/HbSβ⁰ thalassemia), PK-guided hydroxyurea dosing achieved significantly greater HbF increase (+10.8%) compared to standard weight-based dosing (+5.2%) at 6 months (p=0.04) [1]. In the HUGKISS trial of infants and toddlers (n=51), intensive dose escalation to a mean of 27.2 mg/kg/day produced 38.8% HbF increase versus 26.1% with standard 18.8 mg/kg/day dosing, accompanied by median hemoglobin increase of 1.2 g/dL versus 0.4 g/dL [2]. The PK-guided group achieved optimal dosing immediately at 27.5 mg/kg versus the standard group requiring 12 months to reach optimal dosing [1].

Sickle cell disease Fetal hemoglobin Pharmacokinetic dosing

Hydroxyurea Pharmacokinetic Profile: Oral Bioavailability and Half-Life Characteristics

Hydroxyurea exhibits favorable pharmacokinetic properties that distinguish it from intravenously administered RNR inhibitors such as cladribine and fludarabine. Following oral administration, hydroxyurea is readily absorbed with ≥80% bioavailability and reaches peak plasma concentration within 0.85–4 hours [1]. The compound demonstrates a short elimination half-life of 1.7 ± 0.53 hours in pediatric sickle cell patients (range: 0.65–3.05 hours) and 1.9–3.9 hours in adults, enabling rapid titration and convenient daily oral dosing [1]. Hydroxyurea distributes widely into tissues including the brain (crossing the blood-brain barrier) and concentrates in leukocytes and erythrocytes, with an apparent volume of distribution approximating total body water (~20 L/m² in adults) [1]. Approximately 40% of an administered dose is excreted unchanged in urine in pediatric sickle cell patients [1].

Pharmacokinetics Bioavailability Oral administration

Hydroxyurea vs Busulfan: Leukemogenic Risk and Myelosuppression Control

Comparative safety profiling indicates that hydroxyurea is less leukemogenic than alkylating agents such as busulfan [1]. Hydroxyurea's myelosuppressive effects last only a few days to a week and are easier to control than those associated with alkylating agents due to its cell-cycle specificity (lethal to cells in S phase) [1]. In hematopoietic stem cell transplantation preparation, patients treated with hydroxyurea prior to transplant demonstrated higher 3-year leukemia-free survival (61%; 95% CI 51%–70%) compared to those treated with busulfan (45%; 95% CI 36%–55%; p<0.0003) [2]. However, hydroxyurea carries FDA boxed warnings for severe myelosuppression and carcinogenicity with long-term use, with leukopenia being the first and most common manifestation of bone marrow suppression [3].

Myelosuppression Leukemogenicity Cytoreductive safety

Optimal Procurement and Application Scenarios for Hydroxyurea Based on Quantitative Evidence


First-Line Cytoreductive Therapy for High-Risk Essential Thrombocythemia

Hydroxyurea remains the preferred first-line cytoreductive agent for high-risk essential thrombocythemia despite inferior platelet-lowering potency compared to anagrelide (MD −65.22 × 10⁹/L favoring anagrelide) [1]. The established long-term safety profile and lower cost support hydroxyurea procurement as initial therapy, with anagrelide reserved as second-line option when hydroxyurea is ineffective or poorly tolerated [1]. Response monitoring should target platelet count reduction to <400 × 10⁹/L with careful attention to bleeding risk and adverse effect profiles [1].

Disease-Modifying Therapy for Sickle Cell Disease with PK-Guided or Intensive Dosing

Hydroxyurea is irreplaceable for sickle cell disease management as the only oral agent with proven HbF induction capacity. PK-guided dosing (target AUC 115 mg/h/L) achieves +10.8% HbF increase compared to +5.2% with standard dosing (p=0.04), enabling optimal dosing immediately at 27.5 mg/kg rather than requiring 12 months of titration [2]. Intensive dose escalation to mean 27.2 mg/kg/day yields 38.8% HbF increase versus 26.1% with standard dosing, accompanied by median hemoglobin increase of 1.2 g/dL versus 0.4 g/dL [3]. Procurement should prioritize hydroxyurea over all other RNR inhibitors or cytoreductive agents for this indication.

Adjunctive Cytoreduction in Myelofibrosis and CML Hyperviscosity Syndromes

In myelofibrosis, hydroxyurea monotherapy achieves only 12% spleen volume response compared to 57% with ruxolitinib, and should not be procured as primary spleen-directed therapy [4]. However, hydroxyurea provides effective control of hyperproliferative manifestations with 40% clinical improvement rate and median 13.2-month response duration [5]. In CML, hydroxyurea demonstrates 30% hematologic response versus 95% with imatinib (p=0.001) and should not be procured for definitive CML therapy [6]. Hydroxyurea's appropriate role is as adjunctive rapid cytoreduction for hyperviscosity or leukostasis symptoms while awaiting TKI initiation or in cost-constrained palliative settings [6].

Pre-Transplant Cytoreduction with Favorable Long-Term Survival Outcomes

Hydroxyurea pretreatment prior to hematopoietic stem cell transplantation in CML patients yields 61% 3-year leukemia-free survival compared to 45% with busulfan pretreatment (p<0.0003), supporting procurement preference over alkylating agents in pre-transplant cytoreduction protocols [7]. Hydroxyurea's shorter duration of myelosuppression (days to a week) and easier reversibility compared to alkylating agents provide additional clinical utility, though careful monitoring of bone marrow function remains essential due to the narrow therapeutic index and boxed warnings for severe myelosuppression [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.